molecular formula C8H11NO B3042313 (S)-2-Amino-1-phenylethanol CAS No. 56613-81-1

(S)-2-Amino-1-phenylethanol

Cat. No.: B3042313
CAS No.: 56613-81-1
M. Wt: 137.18 g/mol
InChI Key: ULSIYEODSMZIPX-MRVPVSSYSA-N
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Description

(S)-2-Amino-1-phenylethanol is a chiral compound with the molecular formula C8H11NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound consists of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, making it a versatile building block in organic synthesis.

Scientific Research Applications

(S)-2-Amino-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including neurotransmitters and enzyme inhibitors.

    Medicine: It is utilized in the development of drugs for treating neurological disorders and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: this compound is employed in the production of fine chemicals, agrochemicals, and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Amino-1-phenylethanol can be synthesized through several methods, including:

    Reduction of (S)-2-Nitro-1-phenylethanol: This method involves the reduction of (S)-2-nitro-1-phenylethanol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions.

    Asymmetric Reduction of Acetophenone Derivatives: Using chiral catalysts or enzymes, acetophenone derivatives can be asymmetrically reduced to yield this compound with high enantiomeric purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or chiral auxiliaries to achieve high selectivity and yield. Enzymatic reduction using alcohol dehydrogenases or transaminases is a common approach due to its efficiency and environmental friendliness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (S)-2-aminoacetophenone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to this compound using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can be substituted with various functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can yield amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: (S)-2-Aminoacetophenone.

    Reduction: this compound.

    Substitution: Various amides depending on the acyl chloride used.

Mechanism of Action

The mechanism of action of (S)-2-amino-1-phenylethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in the body, influencing various biochemical pathways.

    Pathways Involved: It may modulate neurotransmitter levels by acting as a precursor or inhibitor in neurotransmitter synthesis pathways. Additionally, it can affect enzyme activity by binding to active sites or altering enzyme conformation.

Comparison with Similar Compounds

    ®-2-Amino-1-phenylethanol: The enantiomer of (S)-2-amino-1-phenylethanol, with similar chemical properties but different biological activities.

    2-Amino-2-phenylethanol: A structural isomer with the amino group attached to the second carbon instead of the first.

    Phenylethanolamine: A related compound with a similar structure but lacking the hydroxyl group.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activities and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

(1S)-2-amino-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSIYEODSMZIPX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56613-81-1
Record name (1S)-(+)-2-Amino-1-phenylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butanol (20 ml) was added with the concentrate of the reaction products obtained in the same manner as in Example 296 which contained 1.67 g (7.50 mmol) of 2-amino-1-phenylethanol, and 2.11 g (7.50 mmol) of Boc-L-Tyr. The resultant mixture was heated for dissolution, cooled to room temperature and left over night to precipitate crystals. The crystals were isolated by filtration to afford 1.06 g (2.10 mmol) of (R)-2-amino-1-phenylethanol.Boc-L-Tyr salt. The yield of the compound based on (R)-2-amino-1-phenylethanol in the concentrate was 56.0%.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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